molecular formula C22H12FNO3S B327331 18-(4-fluorophenyl)-5,7-dioxa-11-thia-14-azapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),9,15(20),16,18-heptaen-13-one

18-(4-fluorophenyl)-5,7-dioxa-11-thia-14-azapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),9,15(20),16,18-heptaen-13-one

Cat. No.: B327331
M. Wt: 389.4 g/mol
InChI Key: MYWUWBKDNJISDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures. The compound’s structure includes a fluorophenyl group, a dioxolo ring, and a benzothienoquinolinone core, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

The synthesis of 2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one typically involves multiple steps, including the formation of the benzothienoquinolinone core and the introduction of the fluorophenyl and dioxolo groups. The synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve scaling up these reactions using continuous flow techniques or batch reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or altered ring structures.

Scientific Research Applications

2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a catalyst in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors in the body.

    Industry: The compound’s properties might be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one include other heterocyclic compounds with fluorophenyl, dioxolo, or benzothienoquinolinone structures. These compounds may share some chemical properties and reactivity but differ in their specific functional groups or ring configurations. The uniqueness of 2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one lies in its combination of these structural elements, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H12FNO3S

Molecular Weight

389.4 g/mol

IUPAC Name

18-(4-fluorophenyl)-5,7-dioxa-11-thia-14-azapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),9,15(20),16,18-heptaen-13-one

InChI

InChI=1S/C22H12FNO3S/c23-13-4-1-11(2-5-13)12-3-6-16-14(7-12)20-15-8-17-18(27-10-26-17)9-19(15)28-21(20)22(25)24-16/h1-9H,10H2,(H,24,25)

InChI Key

MYWUWBKDNJISDE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(S3)C(=O)NC5=C4C=C(C=C5)C6=CC=C(C=C6)F

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(S3)C(=O)NC5=C4C=C(C=C5)C6=CC=C(C=C6)F

Origin of Product

United States

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